
Perzinfotel
Descripción general
Descripción
Perzinfotel, also known as 2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. It has been investigated for its neuroprotective effects, particularly in the treatment of stroke and neuropathic pain . Despite its promising profile, further development of this compound has been discontinued due to its limited oral bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Perzinfotel involves the use of 3-cyclobutene-1,2-dione as an achiral alpha-amino acid bioisostere . The key steps include:
- Formation of the bicyclic core structure.
- Introduction of the phosphonic acid group.
- Final purification to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound have not been extensively documented, likely due to its discontinued development. the synthesis would typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Perzinfotel undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Perzinfotel serves as a model compound for studying NMDA receptor antagonists. Its structural properties allow researchers to explore the biochemical interactions and mechanisms of NMDA receptor inhibition, providing insights into drug design and development.
Biology
In biological research, this compound is utilized to investigate its effects on neuronal cells and pathways. Studies have shown that it can prevent excitotoxic damage by maintaining cellular homeostasis through the inhibition of NMDA receptor activity. This is particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a significant role.
Medicine
The medicinal applications of this compound are significant:
- Neuroprotection : It has been studied for its neuroprotective effects in models of stroke and neuropathic pain, demonstrating efficacy in reducing neuronal damage.
- Pain Management : Research indicates that this compound can lower the minimum alveolar concentration of anesthetics like isoflurane, suggesting its potential role in multimodal pain control strategies during surgical procedures .
Case Study 1: Neuroprotective Effects
A study demonstrated that this compound effectively reduced neuronal death in models of ischemia by inhibiting NMDA receptor overactivation. The results indicated a significant reduction in infarct size following treatment with this compound compared to control groups.
Case Study 2: Pain Management
Research involving the administration of this compound alongside fentanyl showed a synergistic effect in reducing pain levels while minimizing required dosages of anesthetics during surgery. This study highlighted the compound's potential to enhance anesthetic safety and efficacy .
Data Tables
Application Area | Specific Use | Findings |
---|---|---|
Chemistry | Model compound for NMDA antagonists | Provides insights into drug design |
Biology | Neuroprotection | Prevents excitotoxic damage |
Medicine | Pain management | Reduces anesthetic requirements |
Mecanismo De Acción
Perzinfotel exerts its effects by competitively inhibiting the NMDA-selective subtype of the glutamate receptor . This inhibition prevents the excessive influx of calcium ions into neurons, thereby protecting them from excitotoxic damage. The molecular targets include the NMDA receptor subunits, and the pathways involved are primarily related to glutamate signaling .
Comparación Con Compuestos Similares
Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic properties.
Memantine: Used in the treatment of Alzheimer’s disease, also an NMDA receptor antagonist.
Dextromethorphan: Commonly used as a cough suppressant, with NMDA receptor antagonist activity.
Uniqueness: Perzinfotel is unique due to its specific bicyclic structure and phosphonic acid group, which contribute to its potent NMDA receptor antagonism. Unlike some similar compounds, this compound lacks significant analgesic effects but shows a good safety profile .
Actividad Biológica
Perzinfotel, also known as EAA-090, is a selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has garnered interest for its potential therapeutic applications in various neurological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
This compound exhibits a high affinity for the glutamate binding site on NMDA receptors, particularly favoring NR2A subunits over NR2B and NR2C. This selectivity is crucial as it influences the pharmacological effects and therapeutic ratios of this compound compared to other NMDA antagonists like memantine and ketamine.
Preclinical Studies
Neuroprotective Effects:
In studies involving rodent models, this compound has demonstrated significant neuroprotective properties. For instance:
- A study indicated that a single intravenous dose of this compound significantly reduced infarct size by 57% following middle cerebral artery occlusion in rats .
- It effectively protected cultured rat hippocampal and cortical neurons from glutamate-induced neurotoxicity .
Thermal Hypersensitivity:
Research has shown that this compound can block thermal hypersensitivity induced by chemical irritants. In a warm-water tail-withdrawal assay, doses ranging from 10 mg/kg intraperitoneally to 100 mg/kg orally blocked prostaglandin E2-induced hypersensitivity by 60% to 80% . Notably, this compound did not exhibit antinociceptive effects at these doses, suggesting a unique profile where it can mitigate hypersensitivity without affecting pain perception directly.
Comparative Efficacy
This compound has been compared with other NMDA receptor antagonists in terms of therapeutic ratios. It has shown superior effectiveness against adverse behavioral effects when compared to uncompetitive channel blockers like ketamine and dizocilpine . The following table summarizes the comparative efficacy:
Compound | Mechanism | Efficacy | Adverse Effects |
---|---|---|---|
This compound | NMDA receptor antagonist | High (blocks hypersensitivity) | Minimal |
Memantine | Uncompetitive NMDA antagonist | Moderate | Higher incidence |
Ketamine | Uncompetitive NMDA antagonist | Moderate | High incidence |
Clinical Implications
The unique profile of this compound suggests potential applications in treating conditions characterized by excitotoxicity, such as stroke, traumatic brain injury, and chronic pain syndromes. The compound's ability to selectively inhibit specific NMDA receptor subtypes may allow for targeted therapies with fewer side effects.
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Anesthetic Interaction: A study assessed the interaction between this compound and inhalant anesthetics, revealing significant effects on minimum alveolar concentration (MAC) values in dogs. The combination of this compound with butorphanol resulted in a 59% decrease in MAC values, indicating enhanced anesthetic potency .
- Behavioral Assessments: In behavioral studies, this compound was shown to improve scores related to pain and lameness in animal models compared to negative control treatments .
Propiedades
IUPAC Name |
2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDABGOLMYNHHTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162846 | |
Record name | Perzinfotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144912-63-0 | |
Record name | Perzinfotel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144912-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perzinfotel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144912630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perzinfotel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perzinfotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 144912-63-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERZINFOTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX5AUU7Z8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.